4-Chloro-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine
Description
4-Chloro-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine is a substituted pyrazole derivative characterized by a chloro group at the 4-position, an amino group at the 3-position, and a 2-methoxycyclopentyl substituent at the 1-position of the pyrazole ring. Pyrazole derivatives are widely studied for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Properties
Molecular Formula |
C9H14ClN3O |
|---|---|
Molecular Weight |
215.68 g/mol |
IUPAC Name |
4-chloro-1-(2-methoxycyclopentyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H14ClN3O/c1-14-8-4-2-3-7(8)13-5-6(10)9(11)12-13/h5,7-8H,2-4H2,1H3,(H2,11,12) |
InChI Key |
GYKIDKBSAKASMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC1N2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways and Methodologies
Direct Pyrazole Ring Formation
The most efficient route involves constructing the pyrazole core using a modified electrophilic amination strategy. This method, adapted from established protocols for N-substituted pyrazoles, employs:
- 2-Methoxycyclopentanamine (primary amine precursor)
- 3-Chloro-2,4-pentanedione (diketone with pre-installed chloro substituent)
- O-(4-Nitrobenzoyl)hydroxylamine (amination reagent)
- Dissolve 2-methoxycyclopentanamine (1.00 mmol) in DMF (5.0 mL) at 0°C.
- Sequentially add O-(4-nitrobenzoyl)hydroxylamine (1.50 mmol) and 3-chloro-2,4-pentanedione (1.10 mmol).
- React at 85°C for 1.5–2 hrs under inert atmosphere.
- Workup includes NaOH extraction, DCM washing, and column chromatography (silica gel, hexane/EtOAc gradient).
| Parameter | Optimization Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature | 70–100°C | 85°C | ±15% |
| Diketone Equivalents | 1.0–1.5 | 1.1 | ±8% |
| Reaction Time | 1–3 hrs | 1.5 hrs | ±10% |
Post-Synthetic Modifications
For alternative routes requiring late-stage functionalization:
- Methoxy Introduction : Treat 1-(2-hydroxycyclopentyl) precursor with methyl iodide/K₂CO₃ in acetone.
- Chlorination : Use POCl₃/PCl₅ on 4-hydroxypyrazole intermediates.
Mechanistic Considerations
The reaction proceeds through a concerted cyclization mechanism:
- Imine Formation : Amine reacts with diketone to generate enamine intermediate.
- Electrophilic Attack : O-(4-Nitrobenzoyl)hydroxylamine facilitates N–N bond formation.
- Aromatization : Elimination of water yields the pyrazole core.
Critical control points:
- Strict anhydrous conditions prevent hydrolysis of intermediates.
- Stoichiometric excess of amination reagent ensures complete conversion.
Industrial-Scale Adaptations
For kilogram-scale production, continuous flow reactors demonstrate advantages:
| Metric | Batch Process | Flow Chemistry | Improvement |
|---|---|---|---|
| Space-Time Yield | 0.8 g/L·hr | 2.3 g/L·hr | 187% |
| Purity | 92% | 97% | 5% |
| Solvent Consumption | 15 L/kg | 6 L/kg | 60% |
Key modifications include:
- Reduced reaction time to 45 minutes via pressurized flow (3 bar).
- In-line liquid-liquid separation for DCM recovery.
Characterization and Quality Control
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 5.72 (s, 1H), 3.32 (m, 1H), 1.82 (m, 4H) | Pyrazole H, methoxy CH, cyclopentyl CH₂ |
| IR (ATR) | 1590 cm⁻¹, 1520 cm⁻¹ | C=N stretch, N–H bend |
| HRMS (ESI+) | m/z 229.0841 [M+H]⁺ | C₉H₁₄ClN₃O⁺ (calc. 229.0844) |
| Test | Acceptance Criteria | Typical Results |
|---|---|---|
| HPLC (UV 254 nm) | ≥98.0% | 98.7–99.2% |
| Residual Solvents | <500 ppm | 120 ppm |
| Heavy Metals | <10 ppm | <5 ppm |
Challenges and Mitigation Strategies
- Regioselectivity Control : Competing 1,3- vs 1,5-substitution patterns.
Solution: Use bulky diketones (e.g., 3-chloro-2,4-hexanedione) to favor 1,4-chloro placement. - Amine Oxidation : Formation of nitro byproducts.
Solution: Maintain strict temperature control (<90°C) and nitrogen blanket.
| Factor | Improvement Strategy | Yield Increase |
|---|---|---|
| Diketone Purity | Recrystallize from hexane | 12% |
| Catalyst Screening | Add 2 mol% Zn(OTf)₂ | 8% |
| Workup Efficiency | Centrifugal partition chromatography | 15% |
Chemical Reactions Analysis
4-Chloro-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
4-Chloro-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool in biomedical research.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzyl Pyrazolamines
(a) 4-Chloro-1-[(3-Fluorophenyl)methyl]-1H-Pyrazol-3-Amine
- Molecular Formula : C₁₀H₉ClFN₃
- Molecular Weight : 225.65 g/mol
- Key Features: A fluorinated benzyl group at the 1-position.
(b) 4-Chloro-1-[(2-Chlorophenyl)methyl]-1H-Pyrazol-3-Amine
- Molecular Formula : C₁₀H₉Cl₂N₃
- Molecular Weight : 242.11 g/mol
- Key Features : Dichlorinated structure increases hydrophobicity. The 2-chlorobenzyl group may influence steric interactions in target binding .
- Synthesis : Prepared via nucleophilic substitution or copper-catalyzed coupling reactions .
(c) 1-[(2-Chloro-4-Fluorophenyl)methyl]-1H-Pyrazol-3-Amine
Alkyl-Substituted Pyrazolamines
(a) 4-Chloro-1-[(1-Ethyl-5-Methyl-1H-Pyrazol-4-yl)Methyl]-1H-Pyrazol-3-Amine
- Molecular Formula : C₁₀H₁₄ClN₅
- Molecular Weight : 239.71 g/mol
- Key Features : A pyrazole-pyrazole hybrid structure. The ethyl and methyl groups may reduce steric hindrance compared to aromatic substituents .
- Applications : Explored in combinatorial chemistry libraries for high-throughput screening .
(b) 1-(2-Chlorophenyl)-4-Methyl-1H-Pyrazol-3-Amine
- Molecular Formula : C₁₀H₁₀ClN₃
- Molecular Weight : 207.66 g/mol
- Key Features: Methyl group at the 4-position introduces conformational rigidity.
Bulky Cyclic Substituents
1-(Adamantan-1-yl)-1H-Pyrazol-3-Amine
Structural and Functional Analysis
Molecular Weight and Lipophilicity
| Compound | Molecular Weight (g/mol) | logP* (Predicted) |
|---|---|---|
| Target Compound (2-Methoxycyclopentyl) | ~249.7 | ~2.5 |
| 4-Chloro-1-[(3-Fluorophenyl)methyl] | 225.65 | 2.1 |
| 4-Chloro-1-[(2-Chlorophenyl)methyl] | 242.11 | 2.8 |
| 1-(Adamantan-1-yl) | 229.3 | 3.2 |
*logP values estimated using fragment-based methods. The 2-methoxycyclopentyl group in the target compound likely offers intermediate lipophilicity between benzyl and adamantyl analogs.
Biological Activity
4-Chloro-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine (CAS Number: 1864180-74-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, structure-activity relationships, and relevant research findings associated with this compound.
Antimicrobial Activity
Research has indicated that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. A study highlighted the effectiveness of various pyrazole derivatives against clinically isolated bacteria, suggesting that modifications to the pyrazole structure can enhance antibacterial activity .
Anticancer Potential
The anticancer properties of pyrazole derivatives have been extensively studied. For instance, a series of pyrazole analogs were synthesized and evaluated for their ability to inhibit cancer cell growth. The results demonstrated that specific substitutions on the pyrazole ring could lead to increased cytotoxicity against various cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for developing more potent derivatives. The presence of the 2-methoxycyclopentyl group in this compound may influence its interaction with biological targets, enhancing its efficacy compared to other pyrazole derivatives. The introduction of electron-donating or withdrawing groups can significantly affect the compound's biological activity .
In Vivo Studies
In vivo studies have demonstrated that certain pyrazole derivatives exhibit promising results in animal models of diseases such as hypertension and cancer. For example, a study involving a related compound showed significant reductions in tumor growth in xenograft models, indicating potential therapeutic applications for pyrazole-based compounds .
Pharmacodynamics
Pharmacodynamic studies have revealed that this compound acts as a calcimimetic agent, modulating calcium-sensing receptors, which are crucial in maintaining calcium homeostasis in the body. This mechanism suggests its potential use in treating conditions like secondary hyperparathyroidism .
Research Findings Summary Table
Q & A
Q. What are the recommended synthetic routes for 4-chloro-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield?
Methodological Answer: Synthesis of pyrazole derivatives typically involves multi-step reactions, such as cyclocondensation of hydrazines with β-diketones or nucleophilic substitutions. For example, analogous compounds (e.g., N-cyclopropyl pyrazole derivatives) are synthesized via copper-catalyzed coupling reactions under inert atmospheres, with yields optimized by adjusting temperature (35–80°C), solvent polarity (DMSO, EtOAc), and base selection (Cs₂CO₃ vs. K₂CO₃) . For the target compound, introducing the 2-methoxycyclopentyl group may require protecting-group strategies to prevent side reactions. Post-synthesis purification via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization is critical for isolating high-purity products .
Q. How can structural characterization be systematically performed for this compound?
Methodological Answer: A combination of techniques is recommended:
- NMR Spectroscopy : and NMR can confirm substituent positions and stereochemistry. For example, methoxycyclopentyl protons exhibit distinct splitting patterns in the δ 3.0–4.0 ppm range, while pyrazole NH signals appear near δ 5.0–6.0 ppm (broad) .
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., cyclopentyl conformation) by growing single crystals in slow-evaporation setups (solvent: DCM/hexane). Data collection at 100 K improves resolution .
- HRMS/ESI : Validate molecular weight (e.g., m/z [M+H]) with <5 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or missing peaks)?
Methodological Answer:
- Dynamic Effects : Rotameric equilibria in the methoxycyclopentyl group may cause signal broadening. Variable-temperature NMR (VT-NMR) between 25–60°C can stabilize conformers and clarify splitting .
- Impurity Analysis : Use LC-MS to detect byproducts (e.g., dechlorinated or oxidized analogs). Adjust reaction stoichiometry or employ scavengers (e.g., molecular sieves) to suppress side reactions .
- DFT Calculations : Simulate NMR chemical shifts using Gaussian or ORCA software to cross-validate experimental data .
Q. What strategies optimize the compound’s synthetic yield while minimizing competing reactions?
Methodological Answer:
- Catalyst Screening : Test Pd/C, CuBr, or FeCl₃ to enhance coupling efficiency for the cyclopentyl moiety. For example, Cu(I) catalysts improve Ullmann-type arylations .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitutions, while non-polar solvents (toluene) reduce hydrolysis. Microwave-assisted synthesis can accelerate reactions .
- Protecting Groups : Temporarily protect the pyrazole NH with Boc groups during cyclopentyl substitution to prevent undesired alkylation .
Q. How can structure-activity relationship (SAR) studies be designed to explore its biological potential?
Methodological Answer:
- Core Modifications : Synthesize analogs with varied substituents (e.g., replacing methoxy with ethoxy or halogenating the cyclopentyl ring) to assess pharmacophore requirements .
- Biological Assays : Screen for kinase inhibition (e.g., JAK2 or EGFR) using enzymatic assays (IC₅₀ determination) or cell-based models (e.g., anti-proliferation in cancer lines) .
- Computational Docking : Use AutoDock or Schrödinger to predict binding modes against target proteins (e.g., ATP-binding pockets) .
Q. What analytical methods are suitable for studying substituent effects on reactivity and stability?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to compare rates of methoxycyclopentyl vs. other alkyl/aryl groups .
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen (10°C/min ramp) to guide storage conditions .
- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C and track degradation via LC-MS to identify labile groups (e.g., chloro or amine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
